

In-Depth Technical Guide: Health and Safety Information for 3-Ethylcyclopentanone

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Compound of Interest

Compound Name: **3-Ethylcyclopentanone**

Cat. No.: **B081463**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for **3-Ethylcyclopentanone** (CAS No. 10264-55-8). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on clear data presentation, detailed experimental protocols, and visual representations of safety procedures.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **3-Ethylcyclopentanone**.

Table 1: Physical and Chemical Properties

Property	Value	Unit	Reference
Molecular Formula	C ₇ H ₁₂ O	-	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	112.17	g/mol	[1] [2] [3] [4] [5] [7]
Boiling Point	163.5 - 171	°C	[8] [9]
Flash Point	31 - 45.8	°C	[8] [9]
Vapor Pressure	2.1	mmHg @ 25°C (est)	[8]
Water Solubility	5142 (est)	mg/L @ 25°C	[8]
logP (Octanol/Water Partition Coefficient)	1.220 - 1.766 (est)	-	[1] [7] [8]
Appearance	Clear colorless to pale yellow liquid	-	

Table 2: Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 values for **3-Ethylcyclopentanone** are not readily available in the searched literature. However, it belongs to the structural group of ketones, specifically cyclopentanones and cyclopentenones, which have been assessed as a group for their use as fragrance ingredients. This assessment indicates a low order of acute toxicity.[\[10\]](#)[\[11\]](#) Minimal evidence of skin irritation in humans is associated with the current levels of use for this group of chemicals.[\[11\]](#)

Parameter	Result	Species	Reference
Acute Oral Toxicity	Not determined	-	[8]
Acute Dermal Toxicity	Not determined	-	[8]
Acute Inhalation Toxicity	Not determined	-	[8]
Skin Corrosion/Irritation	Minimal evidence of skin irritation in humans for the chemical group	Human	[11]
Serious Eye Damage/Irritation	For the cyclopentanone group, some members were considered irritants when tested undiluted	-	[11]
Respiratory or Skin Sensitization	For the cyclopentanone group, some members are weak sensitizers at high concentrations	-	[11]
Germ Cell Mutagenicity	No mutagenic or genotoxic activity in bacteria and mammalian cell line assays was observed for the chemical group	Bacteria and Mammalian cell lines	[11]
Carcinogenicity	Data not available	-	
Reproductive Toxicity	Developmental toxicity was not observed for the chemical group	-	[11]

Table 3: Fire and Explosion Hazard Data

Parameter	Value	Reference
GHS Classification	Flammable liquid and vapor (Category 3)	[2][8]
Hazard Statement	H226: Flammable liquid and vapor	[2][8]
UN Number	1224	[9]
Transport Hazard Class	3	[9]
Packing Group	III	[9]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally accepted methods ensure consistency and reliability of data.

Boiling Point Determination (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[9][12][13]

- Methods: Ebulliometer, dynamic method, distillation method, Siwoloboff method, and methods using photocell detection or thermal analysis (Differential Thermal Analysis or Differential Scanning Calorimetry).[9][13]
- Principle: The substance is heated, and the temperature at which boiling occurs is recorded. The choice of method depends on factors such as the amount of substance available and its purity. For instance, thermal analysis methods can determine boiling and melting points simultaneously.[9][13]

Vapor Pressure Determination (OECD Guideline 104)

This guideline outlines methods for measuring the vapor pressure of a substance, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[1][14][15]

- Methods: Dynamic method, static method, isoteniscope method, and various effusion methods (vapor pressure balance, Knudsen cell, isothermal thermogravimetry), as well as the gas saturation method.[1][14][15]
- Principle: The pressure of the vapor above the liquid or solid substance is measured at different temperatures. At least two temperature points are required, with three or more preferred in the 0 to 50°C range to verify the linearity of the vapor pressure curve.[1][15]

Partition Coefficient (n-octanol/water) Determination (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (K_{ow} or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.[2][16][17]

- OECD 107 (Shake Flask Method): Suitable for substances with log Pow values between -2 and 4.[2][17] The substance is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured.[2][17]
- OECD 117 (HPLC Method): An indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known log Pow values of reference compounds. It is suitable for log Pow values in the range of 0 to 6.[16]
- OECD 123 (Slow-Stirring Method): Designed for highly lipophilic substances (log Pow > 4) to avoid the formation of microdroplets that can interfere with measurements in the shake-flask method.[16]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[18]

- Methods: Common methods include the Cleveland Open Cup (COC) method and the Pensky-Martens Closed Cup method.[18]
- Principle: The liquid is heated in a cup, and an ignition source is passed over the surface. The temperature at which a brief flash occurs is recorded as the flash point.[18]

Mutagenicity Assessment

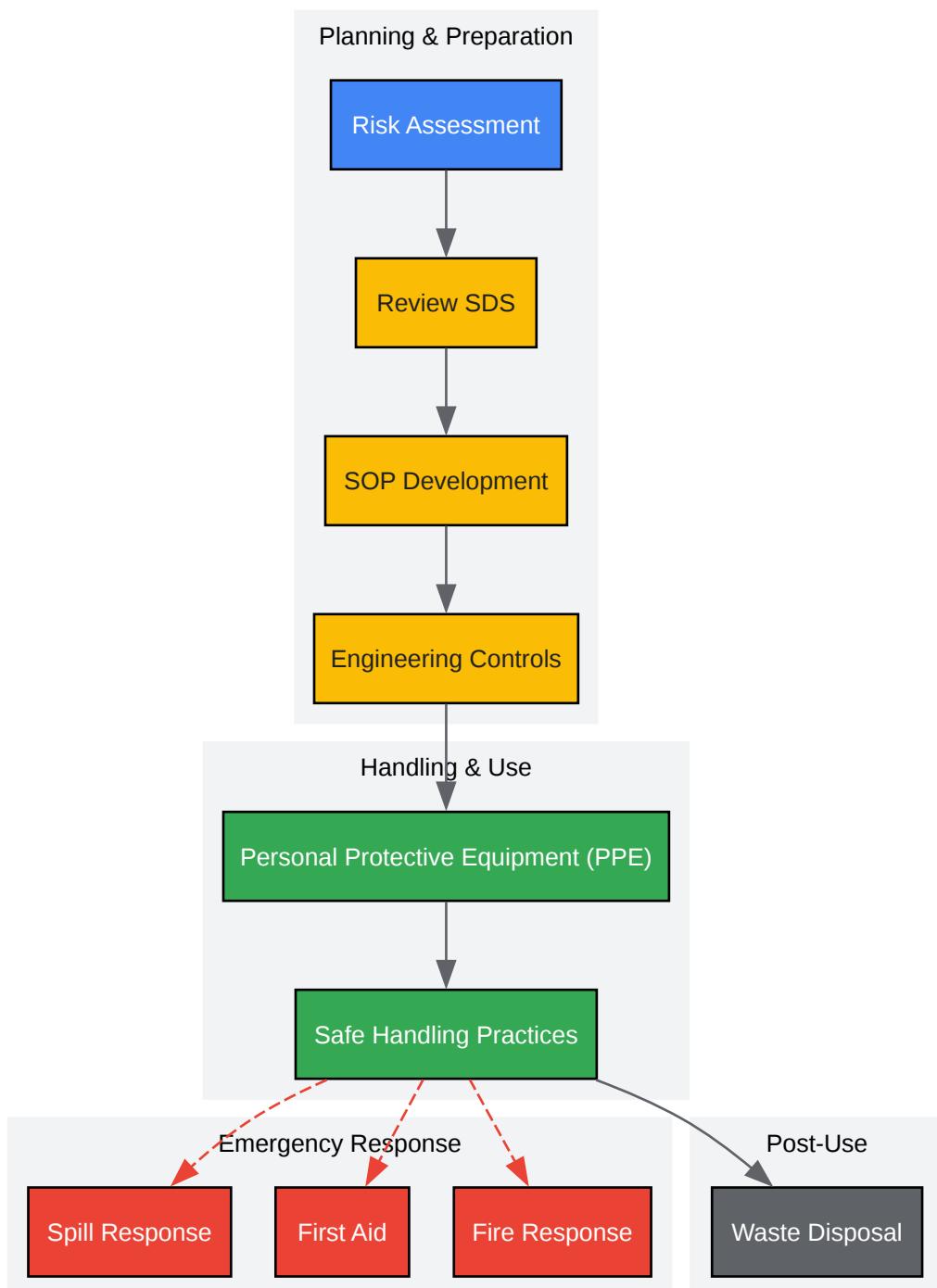
Assessing the mutagenic potential of a chemical is a critical part of its safety evaluation. A battery of tests is typically employed to detect different types of genetic damage.

- Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[19]
- In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay detects structural chromosome aberrations in cultured mammalian cells.[19]
- In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[19]

Mandatory Visualizations

Handling and Safety Workflow for 3-Ethylcyclopentanone

The following diagram illustrates the logical workflow for the safe handling of **3-Ethylcyclopentanone** in a laboratory setting.



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Caption: Workflow for Safe Handling of **3-Ethylcyclopentanone**.

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